
2,2-二甲基-2H-1-苯并吡喃-6-乙酸甲酯
描述
2,2-Dimethyl-2H-1-benzopyran is a type of compound known as a benzopyran, which is a polycyclic aromatic hydrocarbon made up of fused benzene and pyran rings . It’s a substituted 2,2-dimethyl-2H-1-benzopyran . Coumarins or benzopyran-2-ones are a group of naturally occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The arylation of 2,2-dimethyl-2H-1-benzopyran with 2-chloromercuriophenols in the presence of lithium chloropalladite affords 4-aryl-2,2-dimethyl-2H-1-benzopyrans . It can also be synthesized by the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-2H-1-benzopyran is characterized by a fused benzene and pyran ring structure with two methyl groups attached to the 2-position of the pyran ring .Chemical Reactions Analysis
The arylation of 2,2-dimethyl-2H-1-benzopyran with 2-chloromercuriophenols in the presence of lithium chloropalladite affords 4-aryl-2,2-dimethyl-2H-1-benzopyrans .Physical And Chemical Properties Analysis
The molecular weight of 2,2-Dimethyl-2H-1-benzopyran is 160.2124 .科学研究应用
Synthesis of Aryl-2,2-Dimethyl-2H-1-Benzopyrans
The compound can be used in the arylation of 2,2-dimethyl-2H-1-benzopyrans with arylpalladium complexes. This process affords 4-aryl-2,2-dimethyl-2H-1-benzopyrans . This reaction offers a new synthetic route to the neoflavene ring system .
Neuroprotection Agents
2,2-Dimethyl-2H-1-benzopyran derivatives have been synthesized and evaluated as potent neuroprotection agents . These compounds have shown significant improvement in the morphology of neurons and increased cell survival rate of primary neurons induced by oxygen glucose deprivation .
Synthesis of 2,2-Dimethyl-2H-1-Benzopyran-6-Carbonitrile
The compound can be synthesized by the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine .
Anti-inflammatory Agents
Compounds containing 2,2-dimethyl-2H-1-benzopyran have exhibited powerful anti-neuroinflammatory effects .
Antifungal Agents
2,2-Dimethyl-2H-1-benzopyran derivatives have been designed, synthesized, and evaluated as potential antifungal agents . These compounds have shown promising antifungal potency against several strains of phytopathogenic fungi .
Botanical Fungicides
The research on 2,2-dimethyl-2H-1-benzopyran derivatives will provide a theoretical basis for their future application as botanical fungicides in agriculture .
安全和危害
属性
IUPAC Name |
methyl 2-(2,2-dimethylchromen-6-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2)7-6-11-8-10(9-13(15)16-3)4-5-12(11)17-14/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTAFNVZZHZYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850785-06-7 | |
| Record name | methyl 2-(2,2-dimethyl-2H-chromen-6-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2657660.png)
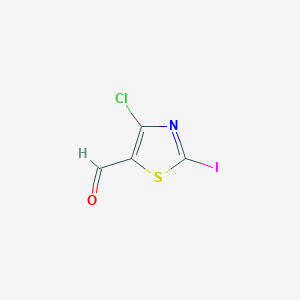

![N-(2,5-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2657665.png)
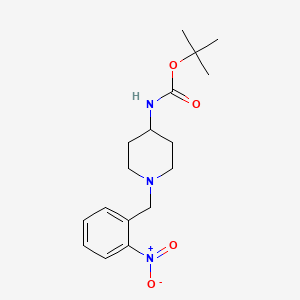
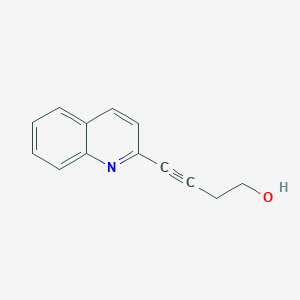
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)

![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)
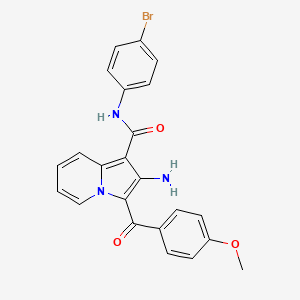

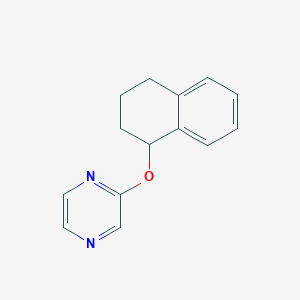
![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)